molecular formula C11H17N3O3 B11784257 tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate

tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate

Cat. No.: B11784257
M. Wt: 239.27 g/mol
InChI Key: IEEJAQJPBOXKPH-UHFFFAOYSA-N
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Description

tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a pyrimidine heterocycle with a hydroxyl group and a protected carbamate, makes it a potential intermediate for the synthesis of more complex bioactive molecules. Similar tert-butyl carbamate derivatives have been investigated for their potential to interact with key enzymatic targets. For instance, some analogs have been designed and studied as multi-target ligands for neurological disorders, showing in vitro activity as inhibitors of enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE), which are relevant in the pathology of Alzheimer's disease . Other structurally related compounds containing pyrimidine cores have been explored as inhibitors of kinases such as MNK, highlighting the utility of such scaffolds in developing therapeutics for oncology and inflammation . Researchers may utilize this compound as a versatile precursor or pharmacophore in developing novel enzyme inhibitors or receptor modulators. Its applications are primarily in early-stage in vitro assay development and hit-to-lead optimization campaigns. All studies involving this compound should be conducted under controlled laboratory conditions by qualified professionals.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14(4)6-8-5-9(15)13-7-12-8/h5,7H,6H2,1-4H3,(H,12,13,15)

InChI Key

IEEJAQJPBOXKPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=O)NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves the protection of amines using carbamates. One common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of 6-hydroxypyrimidine with tert-butyl chloroformate and methylamine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyrimidinone derivatives, while reduction can produce pyrimidinyl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is noted for its potential role as a synthetic intermediate in the production of pharmaceuticals such as lacosamide, which is used to treat epilepsy. The synthesis involves several steps, including the formation of mixed acid anhydrides and condensation reactions with various amines .
    • Its structure allows for modifications that can enhance biological activity or target specific pathways in disease mechanisms.
  • Biological Activity :
    • Preliminary studies suggest that tert-butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate may exhibit significant biological activities. For instance, it has been explored for its interactions with enzymes involved in neurodegenerative diseases, potentially influencing pathways related to Huntington's disease .
    • The compound's hydroxypyrimidine moiety makes it a candidate for further investigation into its effects on cellular processes and signaling pathways.

Synthetic Chemistry Applications

  • Synthesis of Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis, particularly in the development of C–N bonds through photocatalyzed reactions. This method allows for the efficient construction of biologically relevant molecules .
    • Its ability to participate in various chemical reactions makes it valuable for creating derivatives that could have enhanced pharmacological properties.
  • Phase-Transfer Catalysis :
    • This compound has been utilized in phase-transfer catalysis to facilitate alkylation reactions, demonstrating its utility in synthetic methodologies that require mild conditions and high regioselectivity .

Case Study 1: Lacosamide Synthesis

Research indicates that this compound can be synthesized as part of a multi-step process to produce lacosamide. This involves:

  • Formation of mixed acid anhydrides.
  • Condensation with amines.
    The yield reported for this process was approximately 81.6%, showcasing the compound's efficiency as an intermediate .

Case Study 2: Neuroprotective Properties

A study focused on the neuroprotective effects of compounds similar to this compound found that they could modulate HDAC4 levels in models of Huntington's disease. This suggests potential therapeutic applications in neurodegenerative disorders, where modulation of histone deacetylases plays a crucial role .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can also interact with nucleophiles, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimidine Carbamates

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: this compound 6-OH, 4-(CH2) C11H17N3O3 ~251.27 (calculated) Hydroxyl group enhances polarity; potential for hydrogen bonding.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-F, 4-OH, 6-Me C11H16FN3O3 257.26 Fluoro substituent increases electronegativity; methyl enhances lipophilicity.
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate 6-Cl C10H14ClN3O2 243.69 Chloro group increases lipophilicity and potential toxicity.
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate 6-NH2, 2-Me, di-t-Bu C15H25N5O4 339.39 Dual tert-butyl groups enhance steric bulk; amino group improves reactivity.

Key Observations:

  • Substituent Effects: Hydroxyl (6-OH): Increases polarity and solubility compared to chloro (Cl) or fluoro (F) analogs . May reduce metabolic stability due to susceptibility to oxidation. Amino (6-NH2): Improves nucleophilicity, making the compound more reactive in coupling reactions .
  • Molecular Weight and Steric Effects :

    • The target compound’s molecular weight (~251.27) is lower than di-tert-butyl derivatives (e.g., 339.39 g/mol in ), suggesting better bioavailability.
    • Methyl substitution on the carbamate (target) reduces steric hindrance compared to bulkier tert-butyl groups in .

Hazard and Toxicity Comparisons

Table 2: Hazard Profiles of Selected Compounds

Compound Name GHS Hazards (Categories) Key Risks
Target: this compound Not explicitly reported (inferred: potential irritant due to hydroxyl group) Likely lower acute toxicity than Cl/F analogs.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Moderate toxicity; requires respiratory protection.
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate H302, H315, H319, H335 Similar to fluoro analog; higher lipophilicity may enhance bioaccumulation.

Key Observations:

  • The hydroxyl group in the target compound may reduce acute oral toxicity (H302) compared to chloro or fluoro analogs but could still pose irritation risks (H315/H319).
  • Chloro and fluoro analogs exhibit overlapping hazards (H302-H335), emphasizing the need for rigorous handling protocols .

Stability and Reactivity

  • Hydroxyl Group : The 6-OH substituent in the target compound may increase susceptibility to oxidation, necessitating inert storage conditions (e.g., 2–8°C under argon, as seen in ).
  • Carbamate Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid), a property shared across analogs .
  • Reactivity : The methylene bridge (CH2) in the target compound may facilitate nucleophilic substitution reactions, akin to the ethoxyethyl linker in .

Biological Activity

tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a hydroxypyrimidine moiety, and a carbamate functional group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H17N3O3
  • Molecular Weight : 239.27 g/mol

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are critical enzymes involved in Alzheimer's disease pathology. This inhibition can prevent the aggregation of amyloid beta peptides (Aβ), a hallmark of Alzheimer's disease .
  • Antioxidant Properties :
    • In vitro studies suggest that this compound may reduce oxidative stress by lowering levels of malondialdehyde (MDA) and increasing glutathione (GSH) levels in treated cells .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's protective effects against neurotoxicity induced by Aβ1-42:

  • Cell Viability : The compound significantly improved cell viability in astrocytes exposed to Aβ1-42.
  • Inflammatory Markers : Reduction in TNF-α levels was observed, indicating anti-inflammatory properties .

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's disease showed that:

  • Behavioral Tests : Animals treated with this compound exhibited improved cognitive functions compared to control groups.
  • Biomarker Analysis : Decreased levels of Aβ1-42 were noted in the brains of treated animals, although the results were not statistically significant compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Methylpyrimidin-4-carboxylic acidC7H8N2O2Lacks carbamate functionality; used in synthesis.
N-(tert-butoxycarbonyl)-6-amino-pyrimidinC10H14N2O3Similar pyrimidine structure; used as an intermediate in drug synthesis.
Pyrimidine-based antiviral compoundsVariesBroad category; includes various modifications for antiviral activity but may lack specific hydroxymethyl groups.

The presence of both hydroxymethyl and carbamate functionalities in this compound distinguishes it from these compounds, suggesting unique reactivity and potential biological activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Models :
    • In a study involving rat models, this compound was administered to assess its effects on cognitive decline associated with Alzheimer’s disease. Results indicated a notable improvement in memory retention tasks compared to untreated controls .
  • Oxidative Stress Research :
    • Another study focused on the compound's ability to mitigate oxidative stress in neuronal cells exposed to toxic agents. The findings suggested that treatment with this compound led to significant reductions in oxidative markers and improvements in cell survival rates .

Q & A

Basic: What are the recommended laboratory-scale synthesis methods for tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl carbamate precursor. Key steps include:

  • Step 1: React 6-hydroxypyrimidin-4-methanol with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the carbamate linkage .
  • Step 2: Introduce the methyl group via alkylation using methyl iodide under anhydrous conditions .
  • Optimization: Use inert gas (N₂) to prevent oxidation and control reaction temperatures (0–25°C) to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Based on GHS classifications for structurally analogous carbamates:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (300 MHz, CDCl₃) identifies key signals: δ 8.22 (s, pyrimidine H), 3.28 (s, methylcarbamate), 1.36 (s, tert-butyl) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₈N₃O₃: 264.13) .

Advanced: How can computational methods optimize reaction pathways for its synthesis?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for carbamate formation .
  • Machine Learning: Train models on existing pyrimidine-carbamate reaction datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts .
  • Case Study: ICReDD’s hybrid computational-experimental approach reduced optimization time by 40% for analogous carbamates .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticonvulsant)?

Methodological Answer:

  • Assay Standardization: Compare activities under uniform conditions (e.g., IC₅₀ in enzyme inhibition vs. in vivo neuropathic pain models) .
  • Target Profiling: Use kinome-wide screening to identify off-target effects. For example, pyrimidine derivatives may interact with COX-2 (anti-inflammatory) and GABA receptors (anticonvulsant) .
  • Data Reconciliation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies: Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition modality (competitive/uncompetitive) .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., COX-2 or kinases) to map binding interactions .
  • Mutagenesis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .

Advanced: What are the best practices for long-term storage and stabilization?

Methodological Answer:

  • Storage Conditions: Keep at –20°C in amber vials under argon to prevent hydrolysis of the carbamate group .
  • Stability Testing: Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
  • Incompatibilities: Avoid strong acids/bases and oxidizing agents, which degrade the pyrimidine ring .

Advanced: How to troubleshoot low yields in its synthesis?

Methodological Answer:

  • Common Issues:
    • Moisture Sensitivity: Ensure anhydrous conditions using molecular sieves or flame-dried glassware .
    • Side Reactions: Replace methyl iodide with dimethyl sulfate for milder alkylation .
  • Yield Optimization:
    • Increase equivalents of tert-butyl chloroformate (1.5 eq.) to drive carbamate formation .
    • Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

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